2,3-Furandione
Overview
Description
2,3-Furandione, also known as maleic anhydride, is a highly reactive organic compound with the molecular formula C(_4)H(_2)O(_3). It is a colorless or white crystalline solid with a pungent odor. This compound is widely used in the chemical industry due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Furandione can be synthesized through several methods, including the oxidation of furfural and the catalytic oxidation of benzene or butane. The most common industrial method involves the vapor-phase oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where n-butane is oxidized in the presence of air and a catalyst. The reaction mixture is then cooled, and the this compound is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 2,3-Furandione undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Hydrolysis: It hydrolyzes to form maleic acid.
Polymerization: It can polymerize to form polyesters and other polymers.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted at elevated temperatures (60-100°C) with dienes such as cyclopentadiene.
Hydrolysis: Carried out in the presence of water or aqueous solutions at room temperature.
Polymerization: Involves catalysts such as peroxides and is conducted at high temperatures.
Major Products Formed:
Cyclohexene Derivatives: From Diels-Alder reactions.
Maleic Acid: From hydrolysis.
Polyesters: From polymerization reactions.
Scientific Research Applications
2,3-Furandione has numerous applications in scientific research and industry:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in biopolymers.
Medicine: Utilized in the production of drug intermediates and as a reagent in medicinal chemistry.
Industry: Widely used in the manufacture of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3-Furandione involves its highly reactive anhydride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives and polymers. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures.
Comparison with Similar Compounds
2,5-Furandione:
3-Methyl-2,5-Furandione:
Uniqueness of 2,3-Furandione: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo Diels-Alder reactions and polymerization makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
furan-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAODRFIZLKITMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544438 | |
Record name | Furan-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62094-45-5 | |
Record name | Furan-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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